molecular formula C7H7N3O B1141708 4-Methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-03-2

4-Methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1141708
M. Wt: 149.153
InChI Key: BSIQPAUVVYGOSD-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its diverse applications in chemical synthesis, materials science, and potentially pharmacological activities. Its structure features a pyrazolo[4,3-c]pyridine core substituted with a methoxy group, offering unique reactivity and properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including ring closure, nucleophilic substitution, and cyclization processes. For instance, the synthesis of similar pyrazolo[3,4-b]pyridine derivatives has been achieved through methodologies that utilize starting materials like 2-chloronicotinic acid undergoing processes such as reduction, oxidation, oximation, and cyclization, achieving yields up to 67.21% (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques such as X-ray crystallography. For example, studies on similar pyrazolo[3,4-b]pyridine derivatives revealed nearly coplanar arrangements of the pyrazole, pyridine, and pyran rings, indicating significant structural rigidity and potential for specific molecular interactions (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[4,3-c]pyridine derivatives are characterized by their reactivity towards nucleophilic substitutions and potential for forming a wide range of functionalized compounds. For instance, the nucleophilic displacement at the C-4 position followed by glycosylation has been employed to synthesize various nucleoside analogs, demonstrating the versatility of these heterocycles in organic synthesis (Y. Sanghvi et al., 1989).

Physical Properties Analysis

The physical properties, such as stability and melting points, of pyrazolo[4,3-c]pyridine derivatives can vary significantly depending on the substitution pattern. Thermal analysis of some derivatives showed stability up to 266°C, indicative of their potential utility in high-temperature applications (E. M. El-Menyawy et al., 2019).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity towards nucleophiles and electrophiles, are crucial for their application in synthetic chemistry. For example, the high reactivity of certain positions towards nucleophilic attack has been supported by computational studies, indicating the potential for selective functionalization (S. A. Halim & M. Ibrahim, 2022).

Scientific Research Applications

  • Materials Science Applications :

    • Pyrazolo[4,3-b]pyridine derivatives containing methoxy groups have been used in materials science, particularly in the fabrication of devices like thin films and diodes. Their thermal stability and optical properties, such as absorption spectra and band gaps, make them suitable for device applications (El-Menyawy et al., 2019).
  • Pharmaceutical and Biomedical Research :

    • Certain pyrazolo[3,4-b]pyridine nucleosides have been synthesized and evaluated for biological activity, including cytotoxic effects on cancer cells and impact on purine and pyrimidine nucleotide biosynthesis (Sanghvi et al., 1989).
    • Pyrazolo[4,3-c]pyridin-4(5H)-ones show potential as scaffolds in drug discovery, particularly for developing kinase inhibitors targeting cancer (Smyth et al., 2010).
    • Derivatives of pyrazolo[4,3-c]pyridine have exhibited a broad spectrum of antitumor activity, with some compounds showing particular effectiveness against specific cancer cell lines (Rostom et al., 2009).
  • Chemical Synthesis :

    • A novel pyrazolo-pyridine compound has been synthesized and characterized, demonstrating applications in chemical synthesis and potential utility as corrosion inhibitors in industrial processes (Dohare et al., 2018).
    • X-ray powder diffraction data for a methoxyphenyl pyrazolo[3,4-c]pyridine derivative indicates its importance as an intermediate in the synthesis of pharmaceuticals like apixaban (Wang et al., 2017).

properties

IUPAC Name

4-methoxy-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-5-4-9-10-6(5)2-3-8-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIQPAUVVYGOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284862
Record name 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1H-pyrazolo[4,3-c]pyridine

CAS RN

1357946-03-2
Record name 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
BC Bookser, MI Weinhouse, AC Burns… - The Journal of …, 2018 - ACS Publications
Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1b) with iodomethane in THF using NaHMDS as base selectively provided N2-methyl product 4-methoxy-2-methyl-2H-pyrazolo[3,…
Number of citations: 16 pubs.acs.org

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